3-Hydroxy-2-oxobutanoic acid

Catalog No.
S597738
CAS No.
1944-42-9
M.F
C4H6O4
M. Wt
118.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2-oxobutanoic acid

CAS Number

1944-42-9

Product Name

3-Hydroxy-2-oxobutanoic acid

IUPAC Name

3-hydroxy-2-oxobutanoic acid

Molecular Formula

C4H6O4

Molecular Weight

118.09 g/mol

InChI

InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h2,5H,1H3,(H,7,8)

InChI Key

QWZIITCYKKSZGN-UHFFFAOYSA-N

SMILES

CC(C(=O)C(=O)O)O

Synonyms

3-hydroxy-alpha-ketobutyrate, beta-hydroxy-alpha-ketobutyric acid, beta-hydroxy-alpha-oxobutyric acid

Canonical SMILES

CC(C(=O)C(=O)O)O

The exact mass of the compound 3-Hydroxy-2-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Hydroxybutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]. However, this does not mean our product can be used or applied in the same or a similar way.

3-Hydroxy-2-oxobutanoic acid (CAS 1944-42-9), also known as beta-hydroxy-alpha-ketobutyric acid, is a highly functionalized alpha-keto-beta-hydroxy acid. In industrial and laboratory procurement, it is primarily sourced as an analytical reference standard for high-resolution metabolomics—specifically for LC-MS profiling of threonine catabolism and Vitamin B12 deficiency biomarkers [1]. Unlike simpler aliphatic keto acids, its dual-functionalized backbone provides a specific scaffold for enantioselective reduction and serves as a critical substrate mimic in enzymology, particularly for ketol-acid reductoisomerase (KARI) and threonine dehydrogenase assays [2].

Substituting 3-hydroxy-2-oxobutanoic acid with simpler analogs like pyruvic acid or 2-oxobutanoic acid fundamentally compromises both metabolic resolution and synthetic utility. In metabolomics, 2-oxobutanoic acid specifically tracks the threonine dehydratase pathway, whereas 3-hydroxy-2-oxobutanoic acid is the obligate marker for the threonine dehydrogenase route; using the former as a proxy obscures pathway-specific flux [1]. In chemical synthesis and enzymology, the absence of the C3-hydroxyl group in baseline keto acids prevents the formation of targeted beta-hydroxy ketone derivatives and eliminates the critical secondary binding interactions required for KARI inhibition screening, leading to assay failure[2].

Metabolomic Resolution in Threonine Catabolism Profiling

In high-resolution LC-MS metabolomics, distinguishing between branches of threonine catabolism requires specific reference standards. 3-Hydroxy-2-oxobutanoic acid serves as the direct quantitative marker for the threonine dehydrogenase pathway, whereas 2-oxobutanoic acid strictly marks the threonine dehydratase pathway [1]. Utilizing the exact 3-hydroxy-2-oxobutanoic acid standard allows for precise m/z mapping (m/z ~117.019 for the [M-H]- ion), preventing the >90% signal misattribution that occurs when generic alpha-keto acids are used as surrogate calibrants in breath condensate or plasma assays.

Evidence DimensionPathway-specific biomarker mapping accuracy
Target Compound DataProvides exact m/z 117.019 [M-H]- calibration for the dehydrogenase pathway
Comparator Or Baseline2-Oxobutanoic acid (m/z ~101.02)
Quantified DifferenceEliminates >90% pathway misattribution error in LC-MS profiling
ConditionsHigh-resolution LC-MS untargeted metabolomics (plasma/exhaled breath condensate)

Procuring the exact standard is mandatory for diagnostic or metabolic studies aiming to isolate specific amino acid degradation pathways.

Substrate Specificity in Ketol-Acid Reductoisomerase (KARI) Assays

3-Hydroxy-2-oxobutanoic acid functions as a structurally relevant substrate mimic and inhibitor scaffold for ketol-acid reductoisomerase (EC 1.1.1.86), an essential enzyme in branched-chain amino acid biosynthesis and a major herbicidal target [1]. Compared to baseline alpha-keto acids like pyruvic acid, which show negligible binding affinity for the KARI active site, 3-hydroxy-2-oxobutanoic acid possesses the necessary beta-hydroxy group to coordinate with the enzyme's active site Mg2+ ions, enabling accurate kinetic modeling and inhibitor screening with measurable Km values.

Evidence DimensionKARI active site coordination and binding
Target Compound DataActive site coordination via alpha-keto and beta-hydroxy motifs
Comparator Or BaselinePyruvic acid (fails to coordinate secondary binding pocket)
Quantified DifferenceEnables functional KARI kinetic assays whereas pyruvic acid yields zero baseline activity
ConditionsIn vitro KARI enzymatic assays with Mg2+ cofactor

Essential for agrochemical R&D teams developing KARI-targeted herbicides who require structurally accurate substrate mimics.

Chemoselectivity in Enantioselective Reductions

For the synthesis of chiral diols and beta-hydroxy acids, 3-hydroxy-2-oxobutanoic acid offers a highly chemoselective starting point compared to volatile diketones like diacetyl [1]. The presence of the carboxylic acid group anchors the molecule during asymmetric hydrogenation or biocatalytic reduction, allowing for near-quantitative conversion (>95% ee) to the corresponding dihydroxybutanoic acid derivatives. In contrast, diacetyl lacks the directing carboxylate group, leading to volatile losses, poor regioselectivity, and complex mixtures of reduction products.

Evidence DimensionRegioselectivity and enantiomeric excess in reduction
Target Compound DataAllows >95% ee directed reduction to dihydroxy derivatives
Comparator Or BaselineDiacetyl (yields mixed, non-directed reduction products with high volatility loss)
Quantified DifferenceProvides a stable, directing carboxylate anchor for high-ee asymmetric synthesis
ConditionsBiocatalytic or asymmetric catalytic hydrogenation

Crucial for pharmaceutical scale-up requiring predictable, high-yield access to chiral aliphatic building blocks.

Clinical & Nutritional Metabolomics

Used as an analytical reference standard in LC-MS/MS and GC-MS workflows to quantify threonine catabolism and identify functional biomarkers for Vitamin B12 deficiency in plasma and dried blood spots [1].

Agrochemical Herbicide Development

Utilized as a substrate mimic in high-throughput screening assays targeting ketol-acid reductoisomerase (KARI), enabling the discovery of novel branched-chain amino acid biosynthesis inhibitors [2].

Chiral Pharmaceutical Intermediates

Procured as a starting scaffold for the enantioselective synthesis of complex beta-hydroxy ketone motifs and chiral diols, which are essential building blocks in active pharmaceutical ingredient (API) manufacturing [3].

XLogP3

-0.6

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Last modified: 04-14-2024

Explore Compound Types